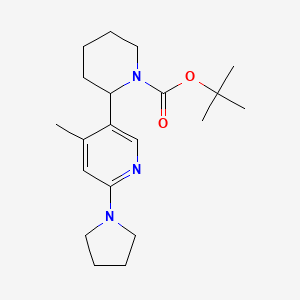
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 1,2-dimethylimidazole.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-fluoroaniline with a suitable reagent, such as a halogenating agent, to introduce the fluorine atom.
Cyclization: The intermediate is then subjected to cyclization conditions, typically involving the use of a base and a solvent, to form the imidazole ring.
Final Product: The final step involves the purification of the product using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing nitro groups to amines.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides, and are carried out under conditions that favor nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different substituents on the fluorophenyl group.
Scientific Research Applications
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its antifungal, antibacterial, and anticancer properties make it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-1,2-dimethyl-1H-pyrazol-5-amine: This compound shares a similar structure but has a pyrazole ring instead of an imidazole ring.
4-(3-Fluorophenyl)-1,2-dimethyl-1H-triazol-5-amine: This compound has a triazole ring, which imparts different chemical and biological properties.
4-(3-Fluorophenyl)-1,2-dimethyl-1H-tetrazol-5-amine: This compound contains a tetrazole ring and is used in different applications compared to the imidazole derivative.
Uniqueness
4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine is unique due to its specific combination of a fluorophenyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the fluorine atom enhances its stability and reactivity, while the imidazole ring provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2,3-dimethylimidazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
InChI Key |
WWSCSXSAXPXRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


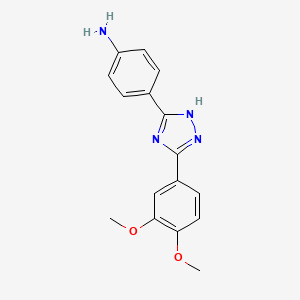


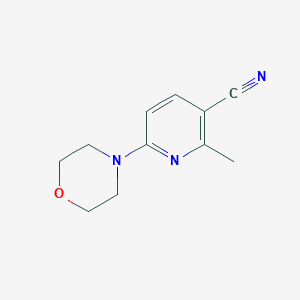

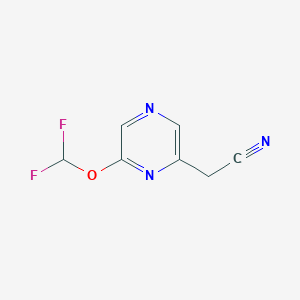

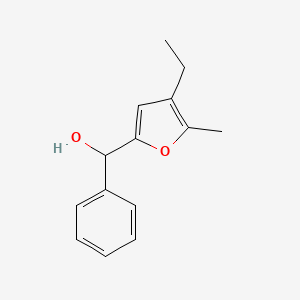
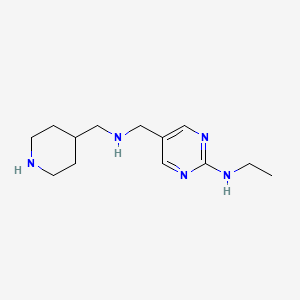
![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)

